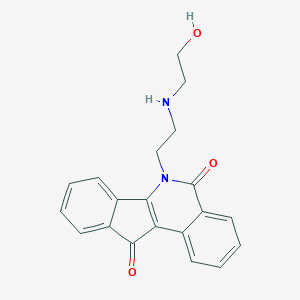
Oracine
Cat. No. B115456
Key on ui cas rn:
148317-76-4
M. Wt: 334.4 g/mol
InChI Key: LRHPCRBOMKRVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05597831
Procedure details


A mixture of 1 g of 6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline (IV, X=2, m.p. 214°-215° C.), 1 g of dry 2-aminoethanol and 1 g of anhydrous potassium carbonate in 30 ml of anhydrous dimethylformamide is treated by warming to 100°14 110° C. and kept at this temperature for two hours. The hot mixture is filtered and the product collected on filter washed with 10 ml of ethanol. After twelve hours of standing in refrigerator (5° C. the eliminated crystallic substance is separated by suction, washed with ethanol and dried at temperature of 60° C. The yield 0.7 g (65% of theory), m. p. of the product is 184° C. It is possible to purify the substance as in Example 1.
Name
6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline
Quantity
1 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][N:4]1[C:13]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=3[C:20](=[O:21])[C:12]=2[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]1=[O:22].[NH2:23][CH2:24][CH2:25][OH:26].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[OH:26][CH2:25][CH2:24][NH:23][CH2:2][CH2:3][N:4]1[C:13]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=3[C:20](=[O:21])[C:12]=2[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]1=[O:22] |f:2.3.4|
|
Inputs


Step One
|
Name
|
6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCN1C(C2=CC=CC=C2C2=C1C=1C=CC=CC1C2=O)=O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCO
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is treated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The hot mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product collected
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
on filter
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10 ml of ethanol
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After twelve hours of standing in refrigerator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(5° C. the eliminated crystallic substance is separated by suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at temperature of 60° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is 184° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to purify the substance as in Example 1
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCNCCN1C(C2=CC=CC=C2C2=C1C=1C=CC=CC1C2=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
